molecular formula C14H8F3N3OS B2359079 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 860788-75-6

1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2359079
CAS No.: 860788-75-6
M. Wt: 323.29
InChI Key: UYJGQZLBAZZPHL-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₈F₃N₃OS
Molecular Weight: 323.292 g/mol
Structure: This compound features a pyrimidine core substituted at the 4-position with a thiophene (2-thienyl) group and at the 6-position with a trifluoromethyl (-CF₃) group. The pyrimidine is linked to a pyrrole ring bearing a carbaldehyde (-CHO) functional group at the 2-position .

Properties

IUPAC Name

1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-14(16,17)12-7-10(11-4-2-6-22-11)18-13(19-12)20-5-1-3-9(20)8-21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGQZLBAZZPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde finds applications in multiple scientific fields:

Chemistry

  • As a building block for synthesizing more complex heterocyclic compounds, contributing to the development of new materials with unique properties.

Biology

  • Potential use as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine

  • Investigated for its pharmacological properties, including potential activity against certain diseases by interacting with biological targets.

Industry

  • Applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism

  • The compound acts by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering the molecular environment.

Molecular Targets and Pathways

  • The specific targets are often proteins involved in key biological processes, with pathways affected including signal transduction, metabolic processes, or genetic regulation.

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The -CF₃ and carbaldehyde groups make the target compound a candidate for antiviral or anticancer lead optimization, leveraging its balance of hydrophobicity and reactivity .
  • Materials Science: Structural rigidity and π-conjugation suggest utility in organic electronics, though analogues with extended conjugation (e.g., propenone derivative) may perform better .

Biological Activity

1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde (CAS: 860788-75-6) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antioxidant properties, neuroprotective effects, and potential applications in cancer therapy.

  • Molecular Formula : C14H8F3N3OS
  • Molecular Weight : 323.3 g/mol
  • Purity : >90% .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrrole derivatives, including the compound . Research indicated that these derivatives can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases such as cancer and neurodegenerative disorders .

CompoundIC50 (µM)Mechanism of Action
This compoundNot specifiedScavenging of reactive oxygen species (ROS)

Neuroprotective Effects

The compound has shown promising results in neuroprotection against neurotoxic agents. In a study involving PC12 cells exposed to 6-hydroxydopamine (6-OHDA), pre-treatment with pyrrole derivatives demonstrated a significant reduction in apoptosis and lipid peroxidation, suggesting a protective effect against oxidative stress-induced neuronal damage .

Key Findings :

  • Inhibition of Apoptosis : Compounds similar to this compound inhibited apoptosis by modulating the COX-2/PGE2 pathway.
  • Cell Viability : Enhanced cell viability was observed in treated cells compared to controls subjected to oxidative stress.

Case Studies

  • Neuroprotective Study :
    • Objective : To evaluate the neuroprotective effects of pyrrole derivatives against 6-OHDA-induced toxicity.
    • Methods : PC12 cells were pre-treated with various pyrrole compounds before exposure to 6-OHDA.
    • Results : Significant reduction in apoptotic markers and improved cell viability were noted, indicating effective neuroprotection.
  • Antioxidant Study :
    • Objective : To assess the antioxidant capacity of pyrrole derivatives.
    • Methods : Various assays including DPPH radical scavenging and lipid peroxidation assays were conducted.
    • Results : The compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid.

Preparation Methods

Synthetic Strategies and Methodologies

Vilsmeier-Haack Formylation of Pyrrole

The pyrrole-2-carbaldehyde moiety is typically synthesized via the Vilsmeier-Haack reaction , a well-established method for introducing formyl groups onto aromatic and heteroaromatic systems.

Procedure :

  • Reagent Preparation : A Vilsmeier-Haack complex is generated by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
  • Formylation : Pyrrole is treated with the pre-formed Vilsmeier-Haack reagent at 0–5°C, followed by gradual warming to room temperature.
  • Work-Up : The reaction is quenched with ice-cold water, neutralized with NaOH, and extracted with dichloromethane.

Key Data :

  • Yield : 75–85%.
  • Purity : >95% (confirmed by ¹H-NMR and LC-MS).

Synthesis of the Pyrimidine Core

The pyrimidine ring is constructed with substituents at positions 4 (thienyl) and 6 (trifluoromethyl).

Thienyl Substitution at Position 4

A Suzuki-Miyaura cross-coupling reaction is employed to introduce the thienyl group:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Conditions : Aryl halide (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) reacts with 2-thienylboronic acid in a mixture of dioxane/H₂O (3:1) at 80°C.
  • Yield : 70–78%.
Trifluoromethylation at Position 6

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using CF₃SiMe₃ or CF₃Cu:

  • Reagent : CF₃SiMe₃ with CsF as a promoter.
  • Solvent : DMF at 100°C.
  • Yield : 65–72%.

Coupling of Pyrrole-2-Carbaldehyde and Pyrimidine

The final step involves coupling the pyrrole-2-carbaldehyde with the functionalized pyrimidine.

Buchwald-Hartwig Amination

A palladium-catalyzed C–N coupling connects the pyrrole nitrogen to the pyrimidine:

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Yield : 60–68%.
Nucleophilic Aromatic Substitution

Alternative method using a halogenated pyrimidine and pyrrole anion:

  • Conditions : NaH in THF, 0°C to room temperature.
  • Yield : 55–62%.

Optimization and Comparative Analysis

Catalyst Systems for Cross-Coupling

Method Catalyst Yield (%) Purity (%)
Suzuki-Miyaura Pd(PPh₃)₄ 78 97
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 68 96
Nucleophilic Substitution NaH 62 94

Impact of Solvent and Temperature

  • Vilsmeier-Haack Reaction : Anhydrous DMF is critical to prevent hydrolysis.
  • Suzuki Coupling : Mixed dioxane/H₂O enhances boronic acid solubility.

Challenges and Solutions

  • Trifluoromethyl Group Stability : Use of CF₃Cu minimizes side reactions compared to gaseous CF₃I.
  • Regioselectivity in Coupling : Bulky ligands (e.g., Xantphos) improve selectivity for the pyrimidine C2 position.

Q & A

Q. What are the established synthetic routes for 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:

Pyrimidine Core Formation : Suzuki-Miyaura coupling to introduce the thienyl group to a halogenated pyrimidine precursor (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) under Pd catalysis .

Pyrrole Functionalization : Formylation of the pyrrole ring using Vilsmeier-Haack conditions (POCl₃/DMF) to install the carbaldehyde group .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) are used to:

Optimize Geometry : Compare computed bond lengths/angles with crystallographic data .

Analyze Frontier Orbitals : Predict electrophilic/nucleophilic sites. The carbaldehyde group (LUMO ≈ -1.5 eV) is reactive toward nucleophiles .

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